molecular formula C10H6N2O3 B13143784 2-(2,4,5-Trihydroxybenzylidene)malononitrile

2-(2,4,5-Trihydroxybenzylidene)malononitrile

Cat. No.: B13143784
M. Wt: 202.17 g/mol
InChI Key: FQXQPDTZQLCEKN-UHFFFAOYSA-N
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Description

2-(2,4,5-Trihydroxybenzylidene)malononitrile is a synthetic organic compound known for its unique chemical structure and significant biological activities. It is characterized by the presence of three hydroxyl groups on the benzylidene ring and a malononitrile moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trihydroxybenzylidene)malononitrile typically involves the condensation of 2,4,5-trihydroxybenzaldehyde with malononitrile. This reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Types of Reactions:

    Oxidation: The hydroxyl groups on the benzylidene ring can undergo oxidation to form quinones.

    Reduction: The nitrile groups can be reduced to amines under appropriate conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and their derivatives.

    Substitution: Esters and ethers of the original compound.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

Medicine:

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.
  • Employed in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of 2-(2,4,5-Trihydroxybenzylidene)malononitrile is primarily attributed to its ability to inhibit protein tyrosine kinases. These enzymes play a critical role in the regulation of various cellular processes, including growth, differentiation, and metabolism. By binding to the active site of these kinases, the compound prevents the phosphorylation of tyrosine residues on target proteins, thereby disrupting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

    4,5-Dihydroxybenzylidene malononitrile: Lacks one hydroxyl group compared to 2-(2,4,5-Trihydroxybenzylidene)malononitrile.

    2,4-Dihydroxybenzylidene malononitrile: Lacks one hydroxyl group and has different substitution patterns on the benzylidene ring.

Uniqueness: this compound is unique due to the specific arrangement of hydroxyl groups on the benzylidene ring, which significantly influences its chemical reactivity and biological activity. This unique structure allows it to interact with a broader range of biological targets and participate in diverse chemical reactions compared to its analogs.

Properties

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

2-[(2,4,5-trihydroxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C10H6N2O3/c11-4-6(5-12)1-7-2-9(14)10(15)3-8(7)13/h1-3,13-15H

InChI Key

FQXQPDTZQLCEKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)C=C(C#N)C#N

Origin of Product

United States

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